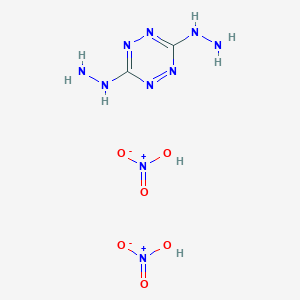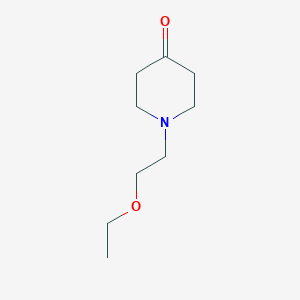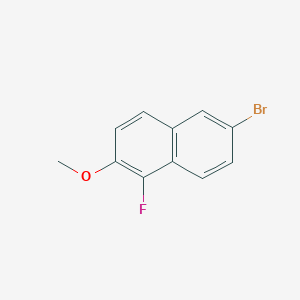![molecular formula C11H18O3 B14255370 [1-(Hydroxymethyl)cyclohexyl]methyl prop-2-enoate CAS No. 168569-36-6](/img/structure/B14255370.png)
[1-(Hydroxymethyl)cyclohexyl]methyl prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Hydroxymethyl)cyclohexyl]methyl prop-2-enoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a cyclohexane ring substituted with a hydroxymethyl group and a prop-2-enoate (acrylate) group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Hydroxymethyl)cyclohexyl]methyl prop-2-enoate typically involves the esterification of [1-(Hydroxymethyl)cyclohexyl]methanol with acrylic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to minimize the need for catalyst separation and purification steps.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxymethyl group in [1-(Hydroxymethyl)cyclohexyl]methyl prop-2-enoate can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is converted to other functional groups such as amides or thioesters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine (TEA) to facilitate the substitution reaction.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or thioesters.
Applications De Recherche Scientifique
Chemistry: In polymer chemistry, [1-(Hydroxymethyl)cyclohexyl]methyl prop-2-enoate can be used as a monomer in the synthesis of acrylic polymers. These polymers can exhibit unique mechanical and thermal properties due to the presence of the cyclohexane ring.
Biology: The compound can be used as a building block in the synthesis of biologically active molecules. Its derivatives may exhibit antimicrobial or anti-inflammatory properties, making it a potential candidate for drug development.
Medicine: In medicinal chemistry, this compound derivatives can be explored for their pharmacological activities. The presence of the hydroxymethyl and ester groups can influence the compound’s bioavailability and metabolic stability.
Industry: The compound can be used in the production of specialty coatings and adhesives. Its ability to undergo polymerization makes it suitable for creating materials with specific properties such as flexibility, durability, and resistance to environmental factors.
Mécanisme D'action
The mechanism of action of [1-(Hydroxymethyl)cyclohexyl]methyl prop-2-enoate depends on its specific application. In polymerization reactions, the compound undergoes free radical polymerization, where the double bond in the prop-2-enoate group reacts with initiators to form polymer chains. In biological systems, the hydroxymethyl group can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s activity and specificity.
Comparaison Avec Des Composés Similaires
Methylcyclohexane: A saturated hydrocarbon with a similar cyclohexane ring structure but lacking the hydroxymethyl and ester groups.
Cyclohexylmethanol: Contains a cyclohexane ring with a hydroxymethyl group but lacks the ester functionality.
Cyclohexylmethyl acrylate: Similar to [1-(Hydroxymethyl)cyclohexyl]methyl prop-2-enoate but without the hydroxymethyl group.
Uniqueness: The presence of both the hydroxymethyl and ester groups in this compound provides unique reactivity and versatility in chemical reactions. This dual functionality allows for a broader range of applications in polymer synthesis, medicinal chemistry, and material science compared to its simpler analogs.
Propriétés
Numéro CAS |
168569-36-6 |
|---|---|
Formule moléculaire |
C11H18O3 |
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
[1-(hydroxymethyl)cyclohexyl]methyl prop-2-enoate |
InChI |
InChI=1S/C11H18O3/c1-2-10(13)14-9-11(8-12)6-4-3-5-7-11/h2,12H,1,3-9H2 |
Clé InChI |
KKVKUNIBLLLFHA-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)OCC1(CCCCC1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Undec-10-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14255290.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-[(3-hydroxyphenyl)methylideneamino]benzamide](/img/structure/B14255295.png)

![2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B14255303.png)
![6-Oxabicyclo[3.2.0]heptan-7-one](/img/structure/B14255310.png)


![8-Hexyl-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-8-ium iodide](/img/structure/B14255328.png)
![4-Methyl-N-(4-methylphenyl)-N-(4-{2-[(oxiran-2-yl)methoxy]ethyl}phenyl)aniline](/img/structure/B14255336.png)
![N-{2-[(2-Chloro-6-nitrophenyl)sulfanyl]-4-methoxyphenyl}formamide](/img/structure/B14255338.png)




